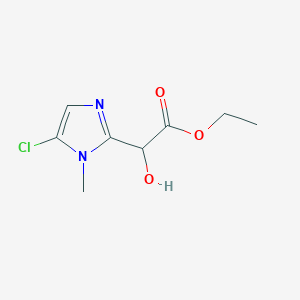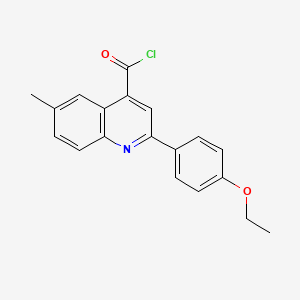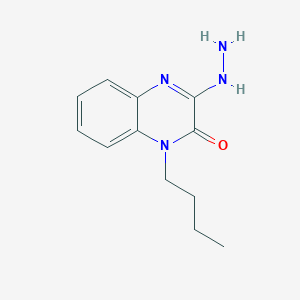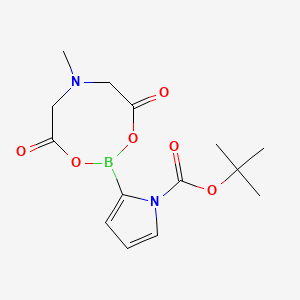
ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-hydroxyacetate
Übersicht
Beschreibung
The compound “ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-hydroxyacetate” is a derivative of imidazole, which is a heterocyclic compound . Imidazole derivatives have been widely used in various industries and have shown potential in biochemical research .
Molecular Structure Analysis
The molecular structure of this compound would likely include an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The exact structure would depend on the positions of the ethyl, hydroxyacetate, and chloro groups on the imidazole ring.Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds and Biological Activity
Research has demonstrated the utility of ethyl 2-(5-chloro-1-methyl-1H-imidazol-2-yl)-2-hydroxyacetate in the synthesis of new chemical entities. For example, its derivatives have been involved in creating novel 1,3,4-oxadiazole compounds, which have been evaluated for their antibacterial activity against common bacteria, showcasing promising results compared to standard antibiotics (Al-badrany, Mohammed, & Alasadi, 2019). Similarly, its involvement in synthesizing ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate derivatives illustrates its role in accessing new libraries of pyrrole systems, which are crucial scaffolds in medicinal chemistry (Dawadi & Lugtenburg, 2011).
Antitumor and Molecular Modeling
The compound has also found applications in antitumor research, where derivatives have shown significant cytotoxic activity against various cancer cell lines. This is further supported by molecular modeling and quantitative structure–activity relationship (QSAR) studies, which help understand the molecular basis of their activities (Tomorowicz et al., 2020).
Antimicrobial Activity
Further studies have synthesized and characterized 1H-benzimidazole derivatives bearing the 1,3,4-oxadiazole moiety, which were evaluated for their antimicrobial activity. These studies indicate that certain synthesized compounds have potent activity against bacteria and fungi, highlighting the potential for developing new antimicrobial agents (Salahuddin et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 2-(5-chloro-1-methylimidazol-2-yl)-2-hydroxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O3/c1-3-14-8(13)6(12)7-10-4-5(9)11(7)2/h4,6,12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAODVFXYWSIDNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC=C(N1C)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3-Bromobenzyl)oxy]-5-chlorobenzoyl chloride](/img/structure/B1439936.png)
![4-{[3-(Trifluoromethyl)benzyl]oxy}benzoyl chloride](/img/structure/B1439937.png)
![Ethyl {2-[(dimethylamino)methyl]-1,3-thiazol-4-yl}acetate](/img/structure/B1439940.png)

![2-chloro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B1439943.png)
![tert-butyl 7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1439944.png)

![4-[1-(4-Piperidinyl)ethyl]morpholine dihydrochloride](/img/structure/B1439946.png)



